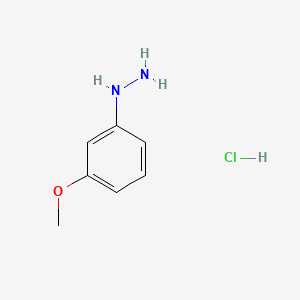

3-Methoxyphenylhydrazine hydrochloride

Description

Contextualization within Arylhydrazine Chemistry

Arylhydrazines are a class of organic compounds characterized by a hydrazine (B178648) group (-NHNH2) attached to an aromatic ring. These compounds are derivatives of hydrazine (H2N-NH2) where one or more hydrogen atoms have been replaced by an aryl group. wikipedia.org 3-Methoxyphenylhydrazine hydrochloride, with its methoxy-substituted phenyl ring, is a specific example of an arylhydrazine salt.

The chemistry of arylhydrazines is rich and varied, with these compounds serving as crucial precursors in the synthesis of numerous heterocyclic compounds. nih.gov Historically, arylhydrazines like phenylhydrazine (B124118) have been instrumental in analytical chemistry, particularly in the identification of compounds containing carbonyl groups and in the study of carbohydrate structures. wikipedia.org In contemporary research, the focus has shifted towards leveraging their reactivity in complex synthetic transformations. Arylhydrazines are recognized as valuable building blocks for creating biologically active molecules such as indoles, pyrazoles, and indazoles. nih.gov

Significance in Contemporary Organic Synthesis and Chemical Research

The significance of this compound in modern organic synthesis lies in its role as a precursor and a reactive intermediate. Organic synthesis is the art and science of constructing complex organic molecules from simpler ones. nih.gov In this context, this compound provides a readily available and reactive starting material for the construction of more elaborate molecular architectures.

Arylhydrazines, including the 3-methoxy substituted variant, are increasingly utilized as environmentally friendly arylating agents in cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The use of arylhydrazines in such reactions is advantageous as the byproducts are often benign, such as nitrogen gas and water. nih.gov

Furthermore, the methoxy (B1213986) group on the phenyl ring of this compound can influence the reactivity and selectivity of the reactions in which it participates. This substituent can direct the course of a reaction, allowing for the synthesis of specific isomers of target molecules. The compound's hydrochloride salt form often enhances its stability and ease of handling in a laboratory setting.

Detailed research has demonstrated the utility of arylhydrazines in various synthetic transformations, highlighting their versatility. researchgate.net The ability to participate in reactions that form key structural motifs in pharmaceuticals and other functional materials underscores the importance of compounds like this compound in advancing chemical research.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 39232-91-2 |

| Molecular Formula | C₇H₁₁ClN₂O |

| Molecular Weight | 174.63 g/mol |

| Melting Point | 142 °C |

| Boiling Point | 275.3 °C at 760 mmHg |

| Physical Form | Solid |

| Purity | ≥98% |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from 3-methoxyaniline. A common synthetic route is the diazotization of 3-methoxyaniline followed by reduction.

In the first step, 3-methoxyaniline is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically below 0°C). This reaction forms a diazonium salt. google.com

The resulting diazonium salt is then reduced to form the corresponding hydrazine. A common reducing agent for this transformation is stannous chloride (tin(II) chloride) in concentrated hydrochloric acid. chemicalbook.com The reaction mixture is typically stirred for a period to ensure complete reduction. The product, this compound, often precipitates from the reaction mixture and can be isolated by filtration. guidechem.com The crude product can then be purified, for example, by recrystallization.

An alternative approach described in a patent involves the use of sulfites as reducing agents in a multi-step process that ultimately yields methoxyphenylhydrazine hydrochloride. google.com This method is presented as an environmentally friendly and economical alternative. google.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

39232-91-2 |

|---|---|

Molecular Formula |

C7H11ClN2O |

Molecular Weight |

174.63 g/mol |

IUPAC Name |

hydron;(3-methoxyphenyl)hydrazine;chloride |

InChI |

InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H |

InChI Key |

GMXFZBZOVZOYNQ-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)NN.Cl |

Canonical SMILES |

[H+].COC1=CC=CC(=C1)NN.[Cl-] |

Other CAS No. |

39232-91-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 3 Methoxyphenylhydrazine Hydrochloride

Classical Synthetic Approaches

The classical routes for preparing 3-Methoxyphenylhydrazine hydrochloride are characterized by their reliability and are widely documented in chemical literature. These approaches typically begin with 3-methoxyaniline as the starting material and proceed through a two-step process involving the formation of a diazonium salt followed by its reduction.

A common and effective method for the synthesis of arylhydrazines involves the diazotization of an arylamine, followed by the reduction of the resulting diazonium salt. thieme-connect.de This two-step process is a cornerstone of aromatic chemistry.

The initial step in this synthetic sequence is the diazotization of 3-methoxyaniline. This reaction is typically carried out by treating a solution of 3-methoxyaniline in a mineral acid, such as hydrochloric acid or sulfuric acid, with an aqueous solution of sodium nitrite (B80452). prepchem.comguidechem.com The reaction is conducted at low temperatures, generally between -5°C and 0°C, to ensure the stability of the resulting diazonium salt. prepchem.com

The reaction begins with the protonation of nitrous acid (formed in situ from sodium nitrite and the acid) to form the nitrosonium ion (NO+), which is a potent electrophile. byjus.comyoutube.com The amino group of 3-methoxyaniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the 3-methoxyphenyldiazonium ion. byjus.com

Table 1: Reaction Parameters for Diazotization of 3-Methoxyaniline

| Parameter | Value |

| Starting Material | 3-Methoxyaniline |

| Reagent | Sodium Nitrite (NaNO₂) |

| Acidic Medium | Concentrated Sulfuric Acid and Water |

| Temperature | -5°C to 0°C |

| Duration | 1 hour |

Following the formation of the 3-methoxyphenyldiazonium salt, the next step is its reduction to the corresponding hydrazine (B178648). byjus.com Stannous chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid is a widely used reducing agent for this transformation. prepchem.comlibretexts.org The diazonium salt solution is added slowly to a chilled solution of stannous chloride dihydrate in concentrated hydrochloric acid. prepchem.com

The stannous ion (Sn²⁺) acts as the reducing agent, donating electrons to the diazonium group. doubtnut.com This process leads to the cleavage of the nitrogen-nitrogen triple bond and the formation of the hydrazine. The reaction is typically allowed to proceed for an extended period, often overnight, to ensure complete reduction. prepchem.com

Table 2: Reduction of 3-Methoxyphenyldiazonium Salt

| Parameter | Value |

| Intermediate | 3-Methoxyphenyldiazonium salt solution |

| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |

| Solvent | Concentrated Hydrochloric Acid |

| Temperature | Chilled, then allowed to warm to ambient |

| Duration | 16 hours |

After the reduction is complete, the resulting this compound often precipitates from the reaction mixture. The solid product is collected by filtration. guidechem.com The crude product can then be purified by recrystallization from a suitable solvent, such as methanol, ethanol, or water, to yield the pure hydrochloride salt. thieme-connect.de

Alternatively, the reaction mixture can be made basic to liberate the free hydrazine base, which is then extracted with an organic solvent like diethyl ether. prepchem.com The combined organic extracts are dried, and the solvent is removed under reduced pressure to yield the hydrazine as an oil. prepchem.com The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

An alternative approach to the synthesis of arylhydrazines involves condensation reactions.

While less common for the direct synthesis of this compound, reactions involving hydrazine hydrate (B1144303) can be employed in the synthesis of related compounds. For instance, the reaction of certain activated aromatic compounds with hydrazine hydrate can lead to the formation of arylhydrazines. thieme-connect.de However, the direct condensation of 3-methoxyaniline with hydrazine hydrate to form 3-methoxyphenylhydrazine is not a standard preparative route.

Stepwise Preparation via Intermediate Sulfites

An alternative to direct reduction with metal chlorides involves a stepwise process using sulfites. In this method, the diazonium salt of 3-methoxyaniline is first treated with a sulfite (B76179), such as sodium sulfite, to form an intermediate aryldiazosulfonate. orgsyn.orggoogle.com This intermediate is then reduced to the corresponding arylhydrazine sulfonate. Subsequent hydrolysis of the sulfonate group with acid yields the final arylhydrazine, which is then precipitated as its hydrochloride salt. google.com

This method can offer advantages in terms of avoiding heavy metal waste, as seen with the stannous chloride route. google.com The reaction conditions, including pH and temperature, are critical at each stage to ensure the stability of the intermediates and to maximize the yield of the final product. orgsyn.orggoogle.com For instance, the reduction of the diazonium salt with sodium sulfite is typically carried out under weakly basic conditions. thieme-connect.com

Modern and Sustainable Synthetic Methodologies

In line with the principles of green chemistry, contemporary research focuses on developing more environmentally friendly and efficient synthetic routes.

Catalytic Hydrogenation Processes

Catalytic hydrogenation presents a cleaner alternative for the reduction of the diazonium salt intermediate. This method employs a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to effect the reduction. nih.gov The use of catalytic hydrogenation can lead to high yields and purity while avoiding the use of stoichiometric amounts of metal reducing agents, thereby minimizing waste. nih.gov The process involves the addition of hydrogen gas or a hydrogen donor like hydrazine hydrate in the presence of the catalyst. rsc.org

Continuous Flow Reaction System Considerations for Arylhydrazine Salts

Continuous flow chemistry is emerging as a powerful tool for the synthesis of arylhydrazines and their salts. rsc.orgrsc.orgmit.edu These systems offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, consistency, and scalability. rsc.orgscite.ai For the synthesis of arylhydrazine salts, a continuous flow setup can allow for the in situ generation and immediate consumption of potentially unstable intermediates like diazonium salts. scite.ai This approach minimizes the accumulation of hazardous materials and can significantly shorten reaction times compared to traditional batch processes. mit.eduscite.ai

Eco-Friendly Production Principles

The drive towards sustainable chemical manufacturing has led to the adoption of several eco-friendly principles in the synthesis of compounds like this compound. Key aspects include:

Waste Prevention: Designing syntheses to minimize the generation of waste products. nih.gov The catalytic hydrogenation and sulfite-based methods are often favored over stannous chloride reduction for this reason. google.comnih.gov

Use of Safer Solvents and Reagents: Employing less hazardous solvents and reagents. For example, replacing toxic metal reductants with catalytic systems. google.comnih.gov

Energy Efficiency: Utilizing methods like ultrasonic irradiation or flow chemistry that can reduce reaction times and energy consumption. nih.govrsc.org

A patent describes an eco-friendly and cost-effective process for producing methoxyphenylhydrazine using sulfites and hydrogen sulfites as reducing agents under mild reaction conditions, which avoids heavy metal waste. google.com

Mechanistic Investigations of 3 Methoxyphenylhydrazine Hydrochloride Reactivity

Fundamental Reaction Pathways

The core reactivity of 3-Methoxyphenylhydrazine hydrochloride stems from the nucleophilic nature of the hydrazine (B178648) group, which readily engages with electrophilic centers, most notably the carbon atom of carbonyl compounds. This interaction initiates a sequence of reactions leading to the formation of stable hydrazone derivatives.

Nucleophilic Addition of the Hydrazine Moiety to Carbonyl Compounds

The reaction between 3-Methoxyphenylhydrazine and a carbonyl compound, such as an aldehyde or ketone, commences with the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon. numberanalytics.commasterorganicchemistry.comyoutube.com This carbon atom is susceptible to attack due to the polarization of the carbon-oxygen double bond, which confers a partial positive charge on the carbon. youtube.com

The initial attack results in the formation of a tetrahedral intermediate, where the original trigonal planar geometry of the carbonyl carbon is converted to a tetrahedral geometry. masterorganicchemistry.com In this intermediate, a new carbon-nitrogen single bond is formed, and the pi bond of the carbonyl group is broken, with the electrons shifting to the oxygen atom, creating an alkoxide ion. youtube.comksu.edu.sa

Table 1: Key Events in the Nucleophilic Addition of 3-Methoxyphenylhydrazine to a Carbonyl Compound

| Step | Description | Key Structural Change |

| 1. Nucleophilic Attack | The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. | Formation of a new C-N single bond. |

| 2. Pi Bond Cleavage | The C=O pi bond breaks, and the electron pair moves to the oxygen atom. | Carbonyl oxygen becomes an alkoxide ion (O⁻). |

| 3. Intermediate Formation | A transient tetrahedral intermediate is formed. | Change in hybridization of the carbonyl carbon from sp² to sp³. |

Hydrazone Formation Mechanisms

The mechanism is often facilitated by an acid catalyst. numberanalytics.comksu.edu.sa The acid protonates the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to the nucleophilic attack by the weakly basic hydrazine. ksu.edu.sa After the formation of the tetrahedral intermediate, a series of proton transfer steps occur, leading to the elimination of water and the formation of the hydrazone. numberanalytics.com

Deprotonation and Protonation Sequences in Hydrazone Reactions

The transformation of the initial tetrahedral adduct into the final hydrazone involves a precise sequence of protonation and deprotonation events. libretexts.org These steps are critical for converting the hydroxyl group into a good leaving group (water) and for forming the C=N double bond.

Proton Transfer: After the initial nucleophilic attack, an intramolecular or solvent-mediated proton transfer occurs from the newly bonded, positively charged nitrogen atom to the negatively charged oxygen atom (the alkoxide). numberanalytics.com This step neutralizes the charges and forms a carbinolamine intermediate.

Protonation of the Hydroxyl Group: In an acidic medium, the hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group (-OH) into a much better leaving group, water (-OH2+).

Deprotonation and Elimination: A base (which can be a solvent molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom. Simultaneously, the lone pair of electrons on the nitrogen forms a double bond with the carbon, expelling the water molecule. This final step results in the formation of the protonated hydrazone, which is then deprotonated to give the neutral hydrazone product.

This sequence is analogous to the initial steps of the Wolff-Kishner reduction, which also proceeds through a hydrazone intermediate. wikipedia.orglibretexts.org Gas-phase studies have shown that the mechanisms postulated for these reactions in solution are consistent with observations in the gas phase. nih.govresearchgate.net

Advanced Radical-Mediated Transformations

Beyond its classical nucleophilic reactivity, this compound serves as a precursor for the generation of highly reactive aryl radicals. This modern application has expanded its utility in organic synthesis, particularly in the formation of new carbon-carbon bonds through arylation reactions. rsc.org

Generation of Aryl Radicals from Aryl Hydrazines

Aryl hydrazines, including 3-Methoxyphenylhydrazine, can be converted into aryl radicals through various methods. One effective approach involves the use of catalytic molecular iodine in the presence of air. nih.govacs.org This method is valued for being mild and proceeding without the need for transition metals. acs.org Aryl radicals can also be generated from aryl hydrazine hydrochlorides in the presence of a base and air. nih.gov

The proposed mechanism for the iodine-catalyzed generation of the 3-methoxyphenyl (B12655295) radical is as follows:

Reaction with Iodine: The aryl hydrazine reacts with iodine to form an initial intermediate.

Dehydroiodination: This intermediate undergoes dehydroiodination (loss of HI).

Further Oxidation: The resulting species reacts with another molecule of iodine. The hydroiodic acid (HI) formed during the reaction is oxidized back to molecular iodine by atmospheric oxygen, sustaining the catalytic cycle. acs.org

Radical Formation: The process ultimately leads to a diazonium salt intermediate, which undergoes a single electron transfer (SET) and releases nitrogen gas (N₂) to afford the desired aryl radical. acs.org

Control experiments have supported this radical pathway; for instance, the reaction is often suppressed by the addition of radical scavengers like TEMPO. mdpi.com

Reaction Mechanisms in Arylation Processes

Once the 3-methoxyphenyl radical is generated, it can participate in arylation reactions, adding to various substrates to form new C-C bonds. A notable application is the arylation of quinones. nih.govacs.org

The general mechanism for the arylation of a substrate, such as a 1,4-naphthoquinone (B94277), proceeds via a radical pathway: acs.org

Table 2: Mechanistic Steps in the Arylation of 1,4-Naphthoquinone

| Step | Description | Intermediate/Product |

| 1. Radical Generation | The 3-methoxyphenyl radical is formed from 3-methoxyphenylhydrazine as described previously. | Aryl radical (Ar•) |

| 2. Radical Addition | The highly reactive aryl radical adds to the electron-deficient double bond of the 1,4-naphthoquinone substrate. | A radical adduct intermediate. |

| 3. Oxidation | The resulting radical adduct is oxidized, often by another molecule of iodine or another oxidant in the system. | A radical cation. |

| 4. Final Product Formation | The radical cation is converted to the final, stable arylated naphthoquinone product. | 2-Aryl-1,4-naphthoquinone. |

This strategy has been successfully employed to synthesize a variety of arylated naphthoquinones in moderate to excellent yields, demonstrating the synthetic utility of aryl radicals generated from aryl hydrazines. nih.govacs.org

Derivatization Strategies and Advanced Analytical Applications of 3 Methoxyphenylhydrazine Hydrochloride

Chemical Derivatization for Analytical Enhancement

Chemical derivatization is a critical technique in analytical chemistry used to convert an analyte into a product with properties more suitable for separation and detection. 3-Methoxyphenylhydrazine hydrochloride serves as a versatile derivatizing agent, particularly for carbonyl-containing compounds, enhancing their detectability in various analytical platforms.

Condensation with Aldehydes and Ketones

The primary reactive site of 3-methoxyphenylhydrazine is the terminal primary amine of the hydrazine (B178648) moiety (-NH-NH2). This group undergoes a nucleophilic addition-elimination reaction, known as condensation, with the electrophilic carbonyl carbon of aldehydes and ketones. The reaction proceeds by forming a carbinolamine intermediate, which then dehydrates to yield a stable methoxyphenylhydrazone derivative. This reaction effectively converts the original carbonyl compound into a larger, more stable molecule with distinct chemical properties, which is foundational for its analytical applications. researchgate.net The formation of these hydrazones is a widely applied principle for the identification and quantification of carbonyl compounds. rug.nlnih.gov

Derivatization of Reactive Carbonyl Compounds (RCCs) for Mass Spectrometry Detection

Reactive carbonyl compounds (RCCs), which include many aldehydes and ketones, are often challenging to analyze directly using mass spectrometry (MS) due to their high reactivity, volatility, and poor ionization efficiency. Derivatization with reagents like this compound addresses these challenges. The resulting methoxyphenylhydrazone derivatives exhibit several advantages for MS analysis:

Increased Molecular Weight: The addition of the 3-methoxyphenyl (B12655295) group significantly increases the mass of the analyte, shifting it to a region of the mass spectrum with less background interference.

Enhanced Ionization: The aromatic ring and nitrogen atoms in the derivative provide a site that can be readily protonated or deprotonated, leading to significantly improved ionization efficiency in techniques like electrospray ionization (ESI).

Improved Stability: The hydrazone is generally more stable than the parent carbonyl compound, preventing degradation during sample preparation and analysis. nih.gov

This strategy is analogous to the well-established use of other phenylhydrazine (B124118) reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), which is widely employed to form stable derivatives for the trace analysis of carbonyls. nih.govnih.gov

Strategies for Mitigating Competing Side Reactions in Heterocycle Synthesis

Phenylhydrazines are crucial precursors in the synthesis of various nitrogen-containing heterocycles, most notably in the Fischer indole (B1671886) synthesis. In these reactions, competing side reactions can lower the yield and purity of the desired product. Common side reactions include the formation of isomeric products, redox reactions, and rearrangements under acidic or thermal stress.

Strategies to mitigate these issues include:

Catalyst Selection: The choice of acid catalyst (Lewis or Brønsted acid) and its concentration can direct the reaction towards the desired cyclization pathway.

Temperature and Reaction Time Control: Careful management of reaction temperature can prevent thermal decomposition of intermediates and reduce the formation of undesired byproducts.

Solvent Choice: The polarity and protic nature of the solvent can influence the stability of key intermediates and the rates of competing reaction pathways.

Use of Modern Synthetic Methods: Techniques such as microwave-assisted or ultrasound-assisted synthesis can sometimes provide higher yields and selectivity in shorter reaction times, minimizing the opportunity for side reactions to occur. amazonaws.com

Simultaneous Derivatization of Multiple Functional Groups (e.g., Carbonyl, Carboxyl, Phosphoryl)

While 3-methoxyphenylhydrazine itself primarily targets carbonyl groups, the broader class of phenylhydrazine reagents has been utilized in advanced derivatization strategies to target multiple functional groups simultaneously, thereby expanding metabolome coverage in analytical studies. nih.gov A prominent example is the use of the closely related compound, 3-nitrophenylhydrazine (B1228671) (3-NPH), which demonstrates the potential of this reagent class. elsevierpure.comnih.gov

This strategy enables the simultaneous derivatization of metabolites containing carbonyl, carboxyl, and phosphoryl groups. elsevierpure.comresearchgate.net

Carbonyls: React directly with the hydrazine moiety as described above.

Carboxyls and Phosphoryls: Require the use of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in the presence of a base like pyridine. EDCI activates the carboxyl or phosphoryl group, allowing it to be attacked by the hydrazine to form a stable acyl hydrazide or phosphoramidate (B1195095) linkage. nih.gov

This multi-group derivatization significantly enhances detection sensitivity and chromatographic separation for a wide range of metabolites, including organic acids, amino acids, nucleotides, and carbohydrates. elsevierpure.comnih.gov

| Functional Group | Derivatization Reaction | Required Co-reagents | Benefit |

|---|---|---|---|

| Carbonyl (Aldehyde, Ketone) | Condensation | Acid catalyst (optional) | Forms stable hydrazone |

| Carboxyl | Amide Bond Formation | EDCI, Pyridine | Forms stable acyl hydrazide |

| Phosphoryl | Phosphoramidate Formation | EDCI, Pyridine | Forms stable phosphoramidate derivative |

Advanced Analytical Methodologies

Application in Liquid Chromatography-Mass Spectrometry (LC-MS) Based Analysis

The derivatization of analytes with this compound is particularly powerful when coupled with Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov LC-MS is a premier analytical technique for identifying and quantifying compounds in complex mixtures. Derivatization enhances the performance of LC-MS analysis in several key ways. longdom.orglongdom.org

Improved Chromatographic Behavior: Many small, polar carbonyl compounds are not well-retained on standard reversed-phase LC columns. The resulting nonpolar methoxyphenylhydrazone derivatives exhibit increased hydrophobicity, leading to better retention, improved peak shape, and superior separation from other matrix components. nih.gov

Enhanced MS Sensitivity: As mentioned previously, the derivative's ability to be efficiently ionized is crucial for MS detection. The stable, easily protonated molecular ion of the derivative allows for sensitive detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, enabling quantification at very low concentrations (sub-ppb levels). nih.govlongdom.org

This approach has been successfully applied to the analysis of a wide array of carbonyl-containing compounds in diverse matrices, from environmental air samples to complex biological fluids. nih.govnih.gov The use of stable isotope-coded derivatizing agents, a related strategy, can further improve quantitative accuracy by correcting for matrix effects and instrument variability. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| LC Column | Reversed-Phase C18 | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water with Formic Acid | Elution of derivatives and aids ionization |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficient protonation of the derivative |

| MS Detection | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

Insufficient Research Data Available for "this compound" in Advanced Analytical Applications

Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific research data concerning the use of This compound in the advanced analytical applications outlined in the requested article. While the compound is known and utilized as a reagent in various chemical syntheses, dedicated studies focusing on its role in derivatization strategies for enhancing detection sensitivity, improving chromatographic separation, and its application in targeted metabolomics are not present in the available body of research.

Applications of 3 Methoxyphenylhydrazine Hydrochloride in Advanced Organic and Heterocyclic Synthesis

Catalysis and Reagent Role in Organic Transformations

While not a catalyst in the traditional sense, 3-Methoxyphenylhydrazine hydrochloride serves as a crucial stoichiometric reagent that enables significant molecular transformations. Its primary function is to provide the core hydrazine (B178648) structure, which is foundational for creating a variety of more complex molecules.

The primary application of this compound is to act as a synthon for the introduction of a substituted hydrazine moiety. This functionality is often transient, serving as an intermediate that undergoes further in-situ reactions. For instance, in the synthesis of nitrogen-containing heterocycles like pyrazoles, the reaction of a β-dicarbonyl compound with this compound first involves the formation of a hydrazone intermediate. This subsequent cyclization and dehydration leads to the stable aromatic pyrazole (B372694) ring. Although the initial hydrazine group is consumed in the process, the reagent is the essential source for the nitrogen atoms that are incorporated into the final heterocyclic ring.

This compound is a key starting material for a wide array of organic compounds, particularly for nitrogen-containing heterocycles which are prevalent in pharmaceuticals, agrochemicals, and functional materials. frontiersin.orgnih.gov Its stable hydrochloride form makes it easier to handle and store compared to the free base. In synthesis, it is typically reacted with aldehydes or ketones to form the corresponding (3-methoxyphenyl)hydrazones. These hydrazones are stable intermediates that are not always isolated but serve as the direct precursors for major cyclization reactions, establishing the compound as a fundamental building block in medicinal and organic chemistry. byjus.com

Synthesis of Nitrogen-Containing Heterocyclic Systems

The most prominent application of this compound is in the synthesis of nitrogen-containing heterocycles, a class of compounds of immense importance in medicinal chemistry.

The Fischer indole (B1671886) synthesis, discovered in 1883, remains one of the most effective and widely used methods for preparing indoles. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or a ketone. researchgate.net this compound is an ideal substrate for this reaction, leading to the formation of methoxy-substituted indoles. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid and sulfuric acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgnih.gov The accepted mechanism involves the protonation of the hydrazone, tautomerization to an enamine, a nih.govnih.gov-sigmatropic rearrangement, and subsequent loss of ammonia (B1221849) to form the aromatic indole ring. byjus.comwikipedia.org

A significant application of the Fischer indole synthesis using this compound is the reaction with cyclic ketones, such as cyclohexanone (B45756) and its derivatives, to produce tetrahydrocarbazoles. These tricyclic structures are a core feature of many biologically active compounds. The reaction of this compound with cyclohexanone under acidic conditions, such as refluxing in acetic acid, yields 6-methoxy-1,2,3,4-tetrahydrocarbazole (B178529). wjarr.com The cyclization occurs regioselectively at the unsubstituted C6 position of the 3-methoxyphenylhydrazine ring. This method provides a direct route to synthetically valuable, functionalized carbazole (B46965) systems. wjarr.comresearchgate.net

Table 1: Synthesis of 6-methoxy-1,2,3,4-tetrahydrocarbazole

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield |

| This compound | Cyclohexanone | Acetic Acid (reflux) | 6-methoxy-1,2,3,4-tetrahydrocarbazole | Good |

The versatility of the Fischer indole synthesis also allows for the creation of molecules containing two indole units, known as bis(indoyl) derivatives. chim.it These compounds are of interest due to their diverse biological activities. The synthesis of such derivatives can be achieved by reacting a suitable diketone with two equivalents of the phenylhydrazine (B124118). For example, the reaction of a 1,2-diketone with this compound under strong acid catalysis can lead to the formation of bis-indoles. byjus.com Specifically, reacting 1,2-diphenylethane-1,2-dione (benzil) with two equivalents of this compound is a plausible route to synthesize 1,2-bis(6-methoxy-3-phenyl-1H-indol-2-yl)ethane, demonstrating the capacity to build complex, dimeric indole structures from this fundamental precursor.

Table 2: Proposed Synthesis of a Bis(indoyl) Derivative

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Plausible Product |

| This compound (2 eq.) | 1,2-Diphenylethane-1,2-dione (Benzil) | Strong Acid (e.g., HCl) / Alcohol | 1,2-Bis(6-methoxy-3-phenyl-1H-indol-2-yl)ethane |

Indole Synthesis via Fischer Indole Cyclization

Regiospecific Construction of Indole-Appended Pyrazoles and Pyrroles

The synthesis of indole-appended heterocyclic systems is of significant interest due to their presence in numerous biologically active compounds. This compound can be employed in the regiospecific construction of pyrazoles attached to an indole nucleus. A general and efficient strategy involves the use of specialized indole-containing building blocks that react with substituted hydrazines.

One established method utilizes an indole-appended chloroenal, which is prepared from 3-acetylindole. researchgate.net This intermediate can then be reacted with a substituted hydrazine hydrochloride, such as this compound, in the presence of a base like sodium carbonate. The reaction proceeds through a cyclocondensation mechanism, where the hydrazine displaces the chlorine and subsequently attacks the aldehyde to form the pyrazole ring. The choice of the hydrazine derivative dictates the substituent at the N-1 position of the pyrazole ring, allowing for controlled synthesis of specific isomers. This method provides a direct and regioselective pathway to 1,5-disubstituted-3-indole appended pyrazoles. researchgate.net

| Starting Material | Reagent | Product | Ref. |

| Indole chloroenal | This compound | 3-[1-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-1-methyl-1H-indole | researchgate.net |

| 3-Acetylindole | N,N-Dimethylformamide dimethyl acetal (B89532) (DMFDMA) | Indole vinylogous amide | researchgate.net |

| Indole vinylogous amide | This compound | 3-[1-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-1-methyl-1H-indole | researchgate.net |

Pyrazole Synthesis

The pyrazole scaffold is a fundamental heterocyclic motif in medicinal chemistry. This compound is a crucial precursor for introducing the N-(3-methoxyphenyl) substituent into the pyrazole ring, which can significantly influence the pharmacological properties of the final molecule.

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov When this compound is reacted with a 1,3-diketone, a cyclocondensation reaction occurs, typically under acidic or basic conditions, to yield a 1-(3-methoxyphenyl)-3,5-disubstituted pyrazole.

The reaction mechanism involves the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization where the remaining amino group attacks the second carbonyl group, leading to a dihydropyrazole intermediate. Subsequent dehydration (aromatization) results in the formation of the stable pyrazole ring. The reaction with unsymmetrical 1,3-diketones can lead to a mixture of regioisomers, but reaction conditions can often be tuned to favor the formation of a single isomer. nih.gov

More complex, polysubstituted pyrazoles can also be synthesized using this compound. A microwave-assisted, one-step method has been developed for the synthesis of 1,3,5-trisubstituted pyrazoles. nih.gov This approach involves the direct N-heterocyclization of hydrazine hydrochlorides with metal-dibenzylideneacetonate complexes. For instance, reacting this compound with a palladium-dibenzylideneacetone complex under microwave irradiation can directly yield 1-(3-methoxyphenyl)-5-phenyl-3-styryl-1H-pyrazole. nih.gov This method is notable for its efficiency and for avoiding the need for a base or other additives.

Another versatile, one-pot procedure allows for the preparation of highly functionalized 3,4,5-trisubstituted pyrazoles. This synthetic route involves the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines like 3-methoxyphenylhydrazine. researchgate.net

| Reagents | Method | Product Type | Ref. |

| 3-Methoxyphenylhydrazine HCl, Metal-dibenzylideneacetone | Microwave-assisted N-heterocyclization | 1,3,5-Trisubstituted pyrazole | nih.gov |

| 3-Methoxyphenylhydrazine, Active methylene reagent, Isothiocyanate | One-pot sequential condensation | 3,4,5-Trisubstituted pyrazole | researchgate.net |

This compound is also instrumental in constructing fused heterocyclic systems, such as pyrazoloquinolines. These structures are synthesized by forming a pyrazole ring onto a pre-existing quinoline (B57606) scaffold.

One common synthetic route starts with a substituted quinoline, such as a 2-chloro-3-formylquinoline. mdpi.com The reaction of this substrate with this compound in a suitable solvent like acetic acid leads to the formation of the corresponding 1-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]quinoline. The reaction proceeds via initial formation of a hydrazone at the formyl group, followed by an intramolecular nucleophilic substitution of the chlorine atom by the secondary nitrogen of the hydrazine, which closes the pyrazole ring. mdpi.com Similar strategies can be applied to other functionalized quinolines, such as 4-chloroquinoline-3-carbaldehydes or 4-hydroxy-3-acetyl-quinolin-2-one, to generate different isomers like pyrazolo[4,3-c]quinolines. researchgate.net

Pyrazolidines are saturated analogs of pyrazoles, and they are typically synthesized through the reaction of hydrazines with appropriate three-carbon synthons. A primary method for synthesizing pyrazolidine (B1218672) derivatives involves the reaction of a substituted hydrazine with an α,β-unsaturated carbonyl compound. csic.es

For example, 3-methoxyphenylhydrazine can react with compounds like methyl acrylate (B77674) or other α,β-unsaturated esters and ketones. The reaction is a conjugate addition of the hydrazine to the double bond, followed by an intramolecular cyclization to form the five-membered pyrazolidine ring. csic.esarkat-usa.org This approach can lead to the formation of pyrazolidin-3-ones or other substituted pyrazolidines, depending on the nature of the starting unsaturated compound.

Carbazole Synthesis

The Borsche–Drechsel cyclization, a variant of the Fischer indole synthesis, is a powerful method for the synthesis of carbazoles. wikipedia.orgwikipedia.orgwikiwand.com This reaction utilizes an arylhydrazine and a cyclohexanone derivative as starting materials.

In this synthesis, this compound is first condensed with cyclohexanone under acidic conditions to form the corresponding 3-methoxyphenylhydrazone. wikipedia.org Upon heating in the presence of an acid catalyst (like sulfuric acid or polyphosphoric acid), the hydrazone undergoes a nih.govnih.gov-sigmatropic rearrangement, similar to the key step in the Fischer indole synthesis. wikipedia.org This rearrangement is followed by cyclization and the elimination of ammonia to produce a 6-methoxy-1,2,3,4-tetrahydrocarbazole intermediate. The final step is an oxidation or dehydrogenation reaction, often using a catalyst like palladium on charcoal, to aromatize the tetrahydrocarbazole and yield the final product, 3-methoxycarbazole. drugfuture.com This method is highly effective for preparing carbazoles with specific substitution patterns on the aromatic rings.

Other Heterocyclic Ring Systems (e.g., Thiadiazole Derivatives)

Phenylhydrazine derivatives are established precursors in the synthesis of various heterocyclic systems. The 1,3,4-thiadiazole (B1197879) core, in particular, is a significant structural motif in medicinal chemistry due to its bioisosteric relationship with pyrimidines, allowing it to interfere with biological processes like DNA replication. nih.gov Research has demonstrated the synthesis of 1,3,4-thiadiazole derivatives incorporating a 3-methoxyphenyl (B12655295) substituent. nih.govmdpi.com In one pathway, 3-methoxyphenyl isothiocyanate is reacted with appropriate hydrazides to form 1-R-4-(3-methoxyphenyl)thiosemicarbazides, which are then cyclized in concentrated sulfuric acid to yield the desired 2,5-disubstituted 1,3,4-thiadiazoles. nih.govmdpi.com

While this specific example illustrates the incorporation of the 3-methoxyphenyl moiety, the utility of methoxyphenylhydrazine hydrochlorides as direct precursors is also documented for its isomers. For instance, 4-Methoxyphenylhydrazine hydrochloride serves as a key reagent in the preparation of 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole. chemicalbook.com This highlights the role of the hydrazine functional group in constructing the thiadiazole ring system, suggesting similar applications for the 3-methoxy isomer in creating diverse heterocyclic structures. The 1,3,4-thiadiazole structural unit is frequently used as a bioisostere of an amide bond in drug design, which can improve hydrolytic stability while maintaining key biological interactions. nih.gov

| Reactant(s) | Key Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3-methoxyphenyl isothiocyanate, various hydrazides | Concentrated H₂SO₄ (for cyclization) | 1,3,4-thiadiazole derivatives with a 3-methoxyphenyl substituent | nih.govmdpi.com |

| 4-Methoxyphenylhydrazine hydrochloride | Not specified | 5-cyano-3-(5-methoxy-2-methylindol-3-yl)-1,2,4-thiadiazole | chemicalbook.com |

Utilization as an Intermediate in Industrial Chemical Production

This compound and its isomers are valuable intermediates in the fine chemical industry. google.com Their utility stems from the reactive hydrazine moiety, which is a key building block for constructing more complex molecules. These compounds serve as foundational materials in the synthesis of a wide range of commercial products. guidechem.comnbinno.com

Synthesis of Pharmaceutical Precursors

Methoxyphenylhydrazine and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals. google.com The 2- and 4-methoxy isomers, for example, are considered versatile and indispensable intermediates for creating complex molecular architectures. guidechem.comnbinno.com 4-Methoxyphenylhydrazine hydrochloride is a key raw material for synthesizing melatonin, a hormone that regulates the sleep-wake cycle, and can also be used to prepare 5-methoxyserotonin. guidechem.com The hydrazine functional group facilitates fundamental reactions such as cyclizations and condensations, which are crucial for forming the heterocyclic compounds that constitute the core of many drug molecules. nbinno.com

| Methoxyphenylhydrazine Isomer | Pharmaceutical Application/Product | Reference |

|---|---|---|

| 4-Methoxyphenylhydrazine hydrochloride | Key raw material for Melatonin synthesis | guidechem.com |

| 4-Methoxyphenylhydrazine hydrochloride | Precursor for 5-methoxyserotonin | guidechem.com |

| 2-Methoxyphenylhydrazine hydrochloride | General intermediate for heterocyclic compounds in drug development | nbinno.com |

| Methoxyphenylhydrazine (general) | Intermediate for various medicines | google.com |

Development of Agrochemical Intermediates

The application of methoxyphenylhydrazine derivatives extends to the agrochemical sector, where they function as important intermediates in the production of pesticides. google.com The structural versatility of these compounds allows for their use in creating a variety of active ingredients for crop protection. Isomers like 2-methoxyphenylhydrazine hydrochloride and 4-methoxyphenylhydrazine hydrochloride are noted for their role in the synthesis of agrochemicals. nbinno.comsgtlifesciences.com The hydrazine group is instrumental in building the nitrogen-containing heterocyclic rings that are common structural features in many modern agrochemical products.

Production of Dyes

Methoxyphenylhydrazine and its derivatives also serve as intermediates in the manufacture of dyes. google.com The chemical reactivity of the hydrazine group is leveraged to build the complex chromophore systems responsible for color. Some chemical suppliers classify this compound under the category of dye and pigment intermediates. echemi.com Furthermore, there is an indirect link through the synthesis of heterocyclic systems; for instance, certain 1,3,4-thiadiazole compounds, which can be synthesized from hydrazine precursors, are known to be used as cyanine (B1664457) dyes. researchgate.net

Computational Chemistry and Advanced Spectroscopic Characterization of 3 Methoxyphenylhydrazine Hydrochloride and Its Derivatives

Computational Investigations

Computational chemistry provides a powerful lens for examining the intrinsic properties of 3-Methoxyphenylhydrazine hydrochloride at the molecular level. Through the application of theoretical models and quantum mechanical principles, it is possible to predict and analyze its behavior, offering insights that complement experimental findings.

The reactivity and electronic nature of this compound and its derivatives are extensively studied using Density Functional Theory (DFT). These computational methods allow for the detailed analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For similar hydrazine (B178648) derivatives, DFT calculations have been employed to elucidate how substituent groups influence the electronic density distribution and, consequently, the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) surfaces are also calculated to predict reactive sites. The MEP map visualizes the charge distribution on the molecule's surface, where regions of negative potential (typically colored red or yellow) indicate sites susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. For this compound, the nitrogen atoms of the hydrazine group are expected to be electron-rich, representing likely sites for interaction with electrophiles.

Furthermore, reactivity descriptors such as Fukui functions can be calculated to provide a more quantitative prediction of local reactivity. These descriptors help identify which atoms within the molecule are most likely to act as electrophilic or nucleophilic centers during a chemical reaction. mdpi.comresearchgate.net

Quantum mechanical calculations, particularly those employing DFT with basis sets like B3LYP/6-311G(d,p), are fundamental to understanding the electronic structure of this compound. arxiv.orgarxiv.org These calculations provide optimized molecular geometries, bond lengths, and bond angles that are often in close agreement with experimental data from crystallographic studies.

These theoretical approaches are also used to explore the excited-state properties of the molecule and its derivatives. Time-Dependent DFT (TD-DFT) is a common method for calculating electronic transition energies, which correspond to the absorption of light in UV-Vis spectroscopy. By analyzing these transitions, researchers can understand how the molecule behaves when it absorbs energy and enters an excited state. This is particularly relevant for designing molecules with specific photophysical properties, such as those used in organic electronics. For related aromatic hydrazine structures, computational studies have revealed that charge transfer between different parts of the molecule is a key feature of their electronic transitions.

Phenylhydrazine (B124118) and its derivatives are known to act as ligands, forming coordination complexes with various metal ions. researchgate.net Computational methods are invaluable for evaluating the binding mechanisms in these complexes. By modeling the interaction between the 3-methoxyphenylhydrazine ligand and a metal center, researchers can determine the preferred coordination geometry, binding energies, and the nature of the metal-ligand bonds.

DFT calculations can elucidate whether the hydrazine moiety binds to a metal in a monodentate fashion (through one nitrogen atom) or as a bridging ligand between two metal centers. The calculations can also predict how the electronic properties of the ligand and the metal ion influence the stability and reactivity of the resulting complex. Studies on related systems have shown that phenylhydrazines can coordinate with metal ions like Co(II), Cu(II), Mn(II), and Ni(II) through the nitrogen atoms, leading to the formation of stable, often octahedral, complexes. researchgate.netmdpi.com These computational models help rationalize the spectroscopic and magnetic properties observed experimentally for such coordination compounds.

Computed molecular descriptors provide a rapid assessment of a molecule's physicochemical properties, which are important in fields like medicinal chemistry and materials science. For this compound, key descriptors have been calculated and are available in public databases. nih.gov

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP , the logarithm of the partition coefficient between n-octanol and water, is a measure of a molecule's lipophilicity or hydrophobicity. This value influences how a compound distributes itself in biological systems and its potential for membrane permeability.

| Descriptor | Computed Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 47.3 Ų | nih.gov |

| XLogP3 | 1.4 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of this compound in solution. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the hydrazine protons. The four aromatic protons on the benzene (B151609) ring will appear as complex multiplets in the typical aromatic region (~6.7-7.3 ppm), with their specific shifts and splitting patterns determined by their positions relative to the methoxy and hydrazine substituents. The methoxy group (-OCH₃) protons will appear as a sharp singlet, typically around 3.7-3.8 ppm. chemicalbook.com The protons on the hydrazine moiety (-NHNH₂) are exchangeable and may appear as broad signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct signals are expected. The carbon atom of the methoxy group will resonate at approximately 55 ppm. The six aromatic carbons will produce signals in the 100-160 ppm range. The C-O carbon will be the most downfield of the aromatic signals (around 160 ppm), while the C-N carbon will also be significantly shifted. Computational methods, such as the GIAO (Gauge-Independent Atomic Orbital) method, are often used to predict ¹³C NMR chemical shifts, which can then be compared with experimental data to confirm assignments. rsc.org

| Atom Type | Predicted ¹H NMR Range (ppm) | Predicted ¹³C NMR Range (ppm) |

|---|---|---|

| Aromatic C-H | 6.7 - 7.3 | 100 - 130 |

| Aromatic C-O | - | ~160 |

| Aromatic C-N | - | ~145-150 |

| -OCH₃ | ~3.8 | ~55 |

| -NHNH₂ | Variable (broad) | - |

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR is a highly valuable tool for studying nitrogen-containing compounds like hydrazines. spectrabase.com The chemical shifts of the nitrogen atoms are very sensitive to their chemical environment, including hybridization, substitution, and protonation. In this compound, two distinct ¹⁵N signals would be expected for the two nitrogen atoms of the hydrazine group. Their chemical shifts can provide direct insight into the electronic structure at the nitrogen centers. For instance, studies on hydrazine and its simple alkyl derivatives have established characteristic chemical shift ranges, with the β-nitrogen (the terminal NH₂) typically appearing at a different frequency than the α-nitrogen (attached to the phenyl ring). caltech.edunih.govacs.org This technique is particularly powerful for studying tautomerism and protonation equilibria in solution.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. In the analysis of this compound, the infrared spectrum reveals a series of absorption bands that are characteristic of its distinct structural components. The hydrochloride salt form significantly influences the vibrational frequencies of the hydrazine moiety. The primary amine salt (-NH3+) gives rise to strong, broad absorption bands in the 2500-3200 cm⁻¹ region, which often overlap with C-H stretching vibrations. These bands are a result of the N-H stretching modes.

The aromatic nature of the compound is confirmed by several characteristic peaks. The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. pressbooks.pub Furthermore, C=C stretching vibrations within the benzene ring produce sharp absorption bands in the 1450-1600 cm⁻¹ region. pressbooks.pub The substitution pattern on the aromatic ring can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (680-900 cm⁻¹). vscht.cz

The presence of the methoxy (-OCH₃) group introduces a strong, characteristic C-O stretching band, typically observed between 1200 cm⁻¹ and 1300 cm⁻¹ for aryl ethers. The asymmetric stretching is usually more intense than the symmetric one. Additionally, the aliphatic C-H stretching of the methyl group in the methoxy substituent is observed in the 2850-2950 cm⁻¹ range. ucla.edu

Analysis of derivatives of this compound would be expected to show predictable shifts in these vibrational frequencies. For instance, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring would alter the bond strengths and, consequently, the positions of the aromatic C=C and C-H absorption bands. Similarly, derivatization at the hydrazine nitrogen would change the N-H stretching patterns significantly. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| 3200 - 2500 | Hydrazinium (B103819) (-NH₂NH₂⁺) | N-H Stretch |

| 3100 - 3000 | Aromatic Ring | C-H Stretch |

| 2950 - 2850 | Methoxy Group (-OCH₃) | C-H Stretch |

| 1600 - 1450 | Aromatic Ring | C=C Stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₇H₁₁ClN₂O), the nominal molecular weight of the free base is 138 g/mol , while the hydrochloride salt has a molecular weight of approximately 174.63 g/mol . nih.govchemspider.com High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. nih.gov

In Electron Ionization (EI) mass spectrometry, the molecular ion ([M]⁺) of the free base, (3-methoxyphenyl)hydrazine (B91047), would be observed at an m/z of 138. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. A common fragmentation pathway for phenylhydrazines involves the cleavage of the N-N bond. miamioh.edu Another significant fragmentation route involves the loss of small, stable neutral molecules.

Key fragmentation pathways for (3-methoxyphenyl)hydrazine would include:

α-Cleavage: The bond between the two nitrogen atoms can break, leading to the formation of various fragment ions.

Loss of Diazene (H₂N₂): A rearrangement followed by fragmentation could lead to the loss of diazene, resulting in a fragment corresponding to anisole.

Loss of a Methyl Radical: Cleavage of the O-CH₃ bond can result in the loss of a methyl radical (•CH₃), producing an ion at m/z 123.

Loss of Formaldehyde (B43269): The methoxy group can undergo rearrangement and fragmentation, leading to the loss of formaldehyde (CH₂O), resulting in an ion at m/z 108.

Aromatic Ring Fragmentation: At higher energies, the aromatic ring itself can fragment.

The analysis of derivatives would show different fragmentation patterns depending on the nature and position of the substituent, providing valuable information for structure confirmation. researchgate.net For example, derivatization can be used to increase sensitivity for mass spectrometry detection. nih.gov

Table 2: Predicted Mass Fragments for (3-Methoxyphenyl)hydrazine (Free Base)

| m/z | Proposed Fragment Ion | Formula of Fragment |

|---|---|---|

| 138 | Molecular Ion [M]⁺ | [C₇H₁₀N₂O]⁺ |

| 123 | [M - CH₃]⁺ | [C₆H₇N₂O]⁺ |

| 108 | [M - N₂H₂]⁺ or [M - CH₂O]⁺ | [C₇H₈O]⁺ or [C₆H₈N₂]⁺ |

| 107 | [M - N₂H₃]⁺ | [C₇H₇O]⁺ |

UV-Visible Spectroscopy for Electronic Transitions and Photophysical Property Studies

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from its aromatic system and non-bonding electrons on the nitrogen and oxygen atoms.

The primary electronic transitions observed in this molecule are π → π* and n → π*.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and other conjugated π systems. These transitions are typically high-energy and result in strong absorption bands, often found in the 200-300 nm range for substituted benzenes.

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. These transitions are lower in energy than π → π* transitions and result in weaker absorption bands, which may appear at longer wavelengths (>300 nm).

For this compound, strong absorptions are expected around 250-280 nm, corresponding to the π → π* transitions of the substituted benzene ring. A weaker, lower-energy n → π* band may also be observed at a longer wavelength. The solvent used can influence the position of these absorption maxima (λmax). Polar solvents can lead to shifts in the absorption bands (solvatochromism) due to stabilization of the ground or excited states.

The study of derivatives can provide further insight. The introduction of different substituents on the phenyl ring will alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. researchgate.net

Table 3: Expected UV-Visible Absorption Data for this compound

| Wavelength Range (λmax) | Type of Transition | Chromophore |

|---|---|---|

| 250 - 280 nm | π → π* | Substituted Benzene Ring |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal XRD analysis of this compound would provide detailed information about its solid-state structure, including bond lengths, bond angles, and torsional angles.

This technique would confirm the molecular geometry and the conformation of the methoxy and hydrazine substituents relative to the phenyl ring. Crucially, it would reveal the nature of the intermolecular interactions that govern the crystal packing, such as hydrogen bonding and van der Waals forces. In the case of the hydrochloride salt, strong hydrogen bonds are expected between the chloride anion and the hydrazinium cation (-NH₂NH₂⁺). nii.ac.jp These interactions play a critical role in the stability and physical properties of the crystal lattice.

Table 4: Example of Crystallographic Data Obtainable from XRD Analysis (based on a Hydrazone Derivative mdpi.com)

| Parameter | Example Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 10.3368(6) |

| b (Å) | 11.9804(8) |

| c (Å) | 12.7250(5) |

| α (°) | 100.904(4) |

| β (°) | 107.959(4) |

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The traditional synthesis of arylhydrazines often involves the diazotization of anilines followed by reduction, a method that can utilize harsh reagents and produce significant waste. scite.ai Future research is intensely focused on creating greener, more efficient, and highly selective synthetic pathways.

One promising area is the application of palladium-catalyzed cross-coupling reactions. berkeley.edursc.org Methodologies such as the Buchwald-Hartwig amination could be adapted for the direct coupling of 3-methoxyaniline precursors or their corresponding aryl halides with hydrazine (B178648) or protected hydrazine equivalents. berkeley.edu These catalytic methods often proceed under milder conditions with lower catalyst loadings, offering higher yields and better functional group tolerance compared to stoichiometric reductions.

Furthermore, the principles of Green Chemistry are being integrated into synthetic design. google.com This includes the use of catalytic hydrogenation with environmentally benign reducing agents like formic acid or its salts, which can minimize waste and avoid the use of heavy metals. google.com Continuous flow synthesis is another emerging platform that offers enhanced safety, scalability, and control over reaction parameters. patsnap.comnih.gov A future integrated flow process for 3-Methoxyphenylhydrazine hydrochloride could combine the diazotization, reduction, and salt formation steps into a single, automated sequence, significantly improving industrial production efficiency. patsnap.com

| Aspect | Traditional Synthesis | Emerging Synthetic Routes |

|---|---|---|

| Methodology | Diazotization of 3-methoxyaniline followed by reduction (e.g., with SnCl2/HCl) | Pd-catalyzed cross-coupling; Catalytic hydrogenation; Continuous flow processing |

| Key Advantages | Well-established procedure | Higher efficiency, milder conditions, improved safety, reduced waste, scalability |

| Environmental Impact | Often involves heavy metals and significant acid waste | More environmentally benign ("Green Chemistry" principles) |

Exploration of New Catalytic Applications in Advanced Organic Synthesis

Beyond its established role, this compound is a precursor for novel catalytic transformations. Its derivatives are key building blocks for synthesizing complex molecules, most notably via the Fischer indole (B1671886) synthesis to produce specifically substituted indoles, which are core structures in many pharmaceuticals. rsc.orgnih.govwikipedia.org Future work will likely focus on developing milder and more selective catalysts, including novel Brønsted and Lewis acids, to control the regioselectivity of the indolization process, particularly given the electronic influence of the 3-methoxy group. rsc.orgnih.gov

A significant emerging application is the use of arylhydrazines as precursors to aryl radicals under mild oxidative conditions. tandfonline.comnih.gov This strategy enables a range of direct functionalization reactions, including C-C, C-N, and C-S bond formations. bohrium.comresearchgate.net Catalytic systems, such as those using iodine or photoredox catalysts, can generate aryl radicals from 3-methoxyphenylhydrazine for use in Heck-type reactions, conjugate additions, and C-H arylations. nih.govresearchgate.net This opens a pathway to novel compounds that are otherwise difficult to synthesize. Other innovative catalytic cycles being explored include:

Indium(III)/silver(I)-catalyzed annulation to construct multi-substituted N-arylpyrazoles. researchgate.netresearchgate.net

Palladium/copper-catalyzed oxidative carbonylation to synthesize biaryl ketones. researchgate.net

Acceptorless dehydrogenative coupling with alcohols to form arylhydrazones, offering a more atom-economical process. acs.org

Design of Advanced Derivatization Reagents and Methodologies for Complex Analytical Matrices

In analytical chemistry, derivatization is crucial for enhancing the detection and quantification of analytes, especially in complex biological or environmental samples. Hydrazine-based reagents are widely used to "tag" carbonyl compounds (aldehydes and ketones) for analysis by liquid chromatography-mass spectrometry (LC-MS). shu.ac.uknih.govresearchgate.net

Future research involves designing novel derivatization agents based on the 3-methoxyphenylhydrazine scaffold. The electronic properties of the methoxy (B1213986) group can be exploited to enhance the ionization efficiency of the resulting hydrazone derivatives in the mass spectrometer source. nih.gov By modifying the structure, researchers can develop reagents with tailored reactivity and selectivity for specific classes of carbonyls. The goals for these advanced reagents include:

Improved Sensitivity: Creating derivatives that ionize more efficiently for lower limits of detection. ddtjournal.com

Enhanced Chromatographic Separation: Modifying the polarity to improve separation from matrix interferences. spectroscopyonline.com

Predictable Fragmentation: Designing tags that produce a specific, high-intensity fragment ion upon collision-induced dissociation in MS/MS analysis, enabling highly selective and sensitive quantification. ddtjournal.com

Computational Design and Predictive Modeling for Structure-Reactivity Relationships in Derivatives

Computational chemistry provides powerful tools to accelerate the design and understanding of new molecules and reactions. For derivatives of 3-methoxyphenylhydrazine, in silico methods are becoming indispensable for predicting their chemical behavior and biological activity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where computational tools can be applied. tandfonline.comunair.ac.id By building models that correlate the structural features of a series of 3-methoxyphenylhydrazine derivatives (e.g., indoles or pyrazoles) with their measured biological activity, researchers can predict the potency of new, unsynthesized compounds. jppres.comrsc.org This predictive power guides synthetic efforts toward molecules with the highest potential as, for example, enzyme inhibitors or anticancer agents.

Density Functional Theory (DFT) calculations can provide deep insights into the structure-reactivity relationships of these molecules. researchgate.net For instance, DFT can be used to:

Model the reaction mechanism of the Fischer indole synthesis to understand how the 3-methoxy substituent influences the reaction pathway and predicts the product ratio. nih.gov

Calculate the stability of intermediates and transition states in novel catalytic cycles.

Predict spectroscopic properties to aid in the characterization of new compounds.

Evaluate how substitutions on the phenyl ring affect the electronic properties and reaction rates with biological targets. nih.gov

Integration with Automated Synthesis and High-Throughput Screening Platforms

The synergy between automated synthesis and high-throughput screening (HTS) is revolutionizing chemical research and drug discovery. this compound and its derivatives are well-suited for integration into these platforms.

Automated synthesis, particularly using continuous flow reactors, allows for the rapid, safe, and efficient production of libraries of related compounds. nih.govrsc.org For example, a flow chemistry setup could be designed to react this compound with a diverse set of ketones and aldehydes, generating a large library of indole precursors. nih.gov This can then be followed by an automated cyclization and purification step. Such platforms enable the exploration of a much wider chemical space than is possible with traditional manual synthesis. nih.gov

Once a library of derivatives is synthesized, HTS platforms can be used to rapidly evaluate their biological activity or material properties. rsc.org For instance, a library of indoles derived from 3-methoxyphenylhydrazine could be screened against a panel of cancer cell lines or protein targets to identify lead compounds for drug development. This combination of automated synthesis and HTS creates a powerful workflow for accelerating the discovery of new functional molecules, from pharmaceuticals to advanced materials. nih.gov

Q & A

Basic: What are the optimal conditions for synthesizing 3-Methoxyphenylhydrazine Hydrochloride?

Methodological Answer:

The synthesis typically involves reacting 3-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid (HCl) . Key parameters include:

- Molar ratios: A 1:1.2 molar ratio of 3-methoxyaniline to hydrazine hydrate improves yield.

- Temperature: Reaction at 0–5°C minimizes side reactions (e.g., oxidation).

- Solvent: Use polar solvents (e.g., ethanol or water) to enhance solubility of intermediates.

- Acidification: Gradual addition of concentrated HCl precipitates the hydrochloride salt. Post-synthesis purification via recrystallization (ethanol/water mixture) ensures >95% purity .

Basic: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced: What strategies mitigate competing side reactions during its use in heterocycle synthesis?

Methodological Answer:

this compound is prone to oxidation (forming azo compounds) or over-substitution. Mitigation approaches include:

- Reaction Atmosphere: Conduct reactions under inert gas (N/Ar) to prevent oxidation .

- Catalytic Additives: Use glacial acetic acid or NaSO to stabilize intermediates in Fischer indole synthesis .

- Temperature Control: Maintain temperatures below 80°C during cyclocondensation with ketones (e.g., 1,3-diketones) to avoid decomposition .

Advanced: How does the methoxy substituent influence regioselectivity in Fischer indole synthesis?

Methodological Answer:

The 3-methoxy group directs electrophilic substitution to the para position due to its electron-donating resonance effect. For example:

- Case Study: Reaction with ethyl 4,6-dichloroquinoline-3-carboxylate yields 8-chloro-2-(3-methoxyphenyl)pyrazolo[4,3-c]quinolin-3-one, with regioselectivity confirmed via NMR (δ 8.69 ppm for C-H) .

- Solvent Effects: Aprotic solvents (e.g., DMF) enhance regioselectivity by stabilizing transition states .

Advanced: What electrochemical applications utilize this compound?

Methodological Answer:

It serves as a redox-active probe in sensor development:

- ZnO/SnO Nanoparticle-Based Detection:

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles (R36/37/38) .

- Ventilation: Use fume hoods to avoid inhalation (R20/21/22).

- Spill Management: Neutralize with 10% NaHCO before disposal .

- Storage: Keep at -20°C in airtight containers to prevent hygroscopic degradation .

Advanced: How can computational methods predict its reactivity in novel synthetic pathways?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry (B3LYP/6-311+G(d,p)) to predict nucleophilic attack sites on the hydrazine moiety .

- Molecular Docking: Screen for binding affinity with biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina .

- Reaction Pathway Simulation: Use Gaussian 09 to model transition states in cyclocondensation reactions .

Advanced: What analytical challenges arise in quantifying trace amounts of this compound in biological matrices?

Methodological Answer:

- Sample Preparation:

- Detection:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.